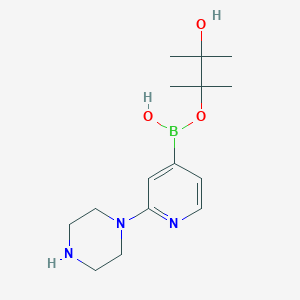
(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-(2-piperazin-1-ylpyridin-4-yl)borinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-(2-piperazin-1-ylpyridin-4-yl)borinic acid is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a borinic acid moiety, which is known for its versatility in forming stable complexes with various organic and inorganic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-(2-piperazin-1-ylpyridin-4-yl)borinic acid typically involves multiple steps, starting with the preparation of the individual components. The process often includes:
Formation of the borinic acid moiety: This can be achieved through the reaction of boronic acid derivatives with appropriate reagents under controlled conditions.
Attachment of the piperazinylpyridine group: This step involves the coupling of piperazine and pyridine derivatives, often using catalysts to facilitate the reaction.
Introduction of the hydroxy-dimethylbutyl group: This step may involve alkylation or other suitable reactions to attach the hydroxy-dimethylbutyl group to the borinic acid core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-(2-piperazin-1-ylpyridin-4-yl)borinic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the borinic acid moiety or other functional groups.
Substitution: The piperazinylpyridine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, (3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-(2-piperazin-1-ylpyridin-4-yl)borinic acid is used as a ligand in coordination chemistry, forming stable complexes with transition metals
Biology
The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and receptor binding. It can be used in biochemical assays to explore its effects on various biological pathways.
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to form stable complexes with metal ions could be leveraged in drug design, particularly in the development of metal-based drugs.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of (3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-(2-piperazin-1-ylpyridin-4-yl)borinic acid involves its interaction with specific molecular targets. The borinic acid moiety can coordinate with metal ions, affecting their availability and activity in biological systems. The piperazinylpyridine group can interact with receptors or enzymes, modulating their function. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Triethylammonium 2-(3-Hydroxy-2-oxoindolin-3-yl)-5,5-dimethyl-3-oxocyclohex-1-en-1-olate
- (3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-(2-oxo-1,3-dihydroindol-5-yl)borinic acid
- (3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-[2-(2-oxopiperidin-1-yl)]borinic acid
Uniqueness
What sets (3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-(2-piperazin-1-ylpyridin-4-yl)borinic acid apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both the borinic acid moiety and the piperazinylpyridine group allows for versatile interactions with a wide range of molecules, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H26BN3O3 |
|---|---|
Molecular Weight |
307.20 g/mol |
IUPAC Name |
(3-hydroxy-2,3-dimethylbutan-2-yl)oxy-(2-piperazin-1-ylpyridin-4-yl)borinic acid |
InChI |
InChI=1S/C15H26BN3O3/c1-14(2,20)15(3,4)22-16(21)12-5-6-18-13(11-12)19-9-7-17-8-10-19/h5-6,11,17,20-21H,7-10H2,1-4H3 |
InChI Key |
GDSKWISWIXKLHH-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NC=C1)N2CCNCC2)(O)OC(C)(C)C(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


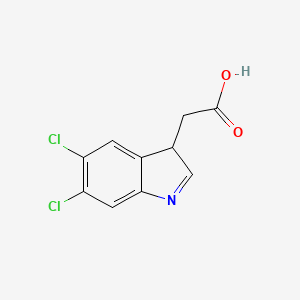
![1-(3,4-dimethoxyphenyl)-3-{[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]amino}propan-1-one](/img/structure/B13824495.png)
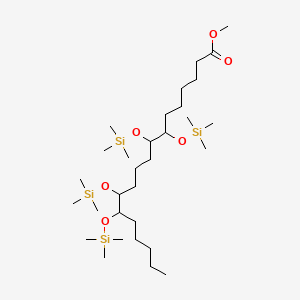
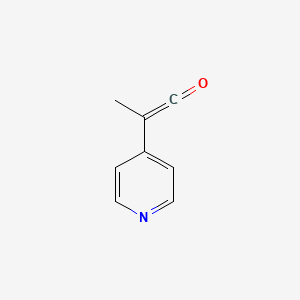
![tert-butyl N-[4-(4,6-dimethylpyrimidin-2-yl)sulfanylphenyl]carbamate](/img/structure/B13824518.png)
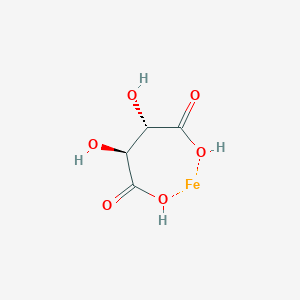

![4-Butan-2-yl-2-[3-(4-butan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4,5-dihydro-1,3-oxazole](/img/structure/B13824539.png)
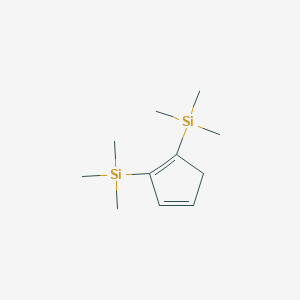
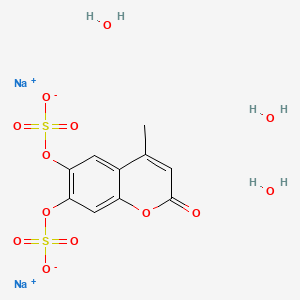
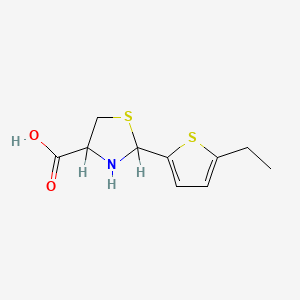
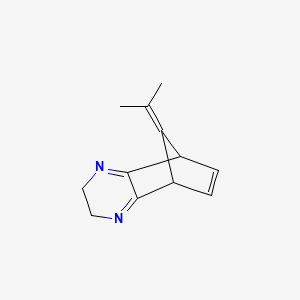
![(5Z)-1-(4-chlorophenyl)-5-[(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-ylamino)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B13824582.png)
![Naphtho[2,3-b]furan-3-carboxamide, 2-(dimethylamino)-N,N-dimethyl-](/img/structure/B13824589.png)
